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Compound of Interest

Compound Name: Ocipumaltib

Cat. No.: B15607502

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical dosing and
scheduling of Ociperlimab, an investigational monoclonal antibody targeting the T-cell
immunoreceptor with immunoglobulin and ITIM domains (TIGIT). The information is compiled
from publicly available clinical trial data and is intended to serve as a resource for researchers
and professionals in the field of drug development and immuno-oncology.

Introduction to Ociperlimab

Ociperlimab (formerly BGB-A1217) is a humanized 1gG1 monoclonal antibody that binds to
TIGIT, an inhibitory receptor expressed on T cells and Natural Killer (NK) cells.[1][2] By
blocking the interaction of TIGIT with its ligands, such as CD155 (PVR), Ociperlimab aims to
enhance the anti-tumor immune response.[1][2] It is often investigated in combination with anti-
PD-1 antibodies like Tislelizumab, as co-inhibition of TIGIT and PD-1 has been shown to
synergistically enhance anti-tumor activity.[3][4]

Dosing and Scheduling in Clinical Trials

The dosing and scheduling of Ociperlimab, particularly in combination with Tislelizumab, have
been evaluated in clinical trials such as the AdvanTIG-105 study (NCT04047862).[4][5] This
phase 1 dose-escalation and expansion study has provided key insights into the safety,
tolerability, and recommended Phase 2 dose (RP2D) of Ociperlimab.
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Table 1: Ociperlimab Dose Escalation in the AdvanTIG-

)5 Trial (Comhination T} )

Dose Level Ociperlimab Dose Tislelizumab Dose Dosing Schedule

Intravenous (1V)
1 50 mg 200 mg infusion every three
weeks (Q3W)

Intravenous (1V)
2 150 mg 200 mg infusion every three
weeks (Q3W)

Intravenous (1V)
3 450 mg 200 mg infusion every three
weeks (Q3W)

Intravenous (1V)
4 900 mg 200 mg infusion every three
weeks (Q3W)

Intravenous (1V)
5 1800 mg 200 mg infusion every three
weeks (Q3W)

Data sourced from the AdvanTIG-105 clinical trial.[4][5]

Table 2: Recommended Phase 2 Dose (RP2D) of
Ociperlimab
Recommended Phase 2

Drug Dosing Schedule
Dose

Intravenous (1V) infusion every

Ociperlimab 900 mg
three weeks (Q3W)

Intravenous (1V) infusion every

Tislelizumab 200 mg
three weeks (Q3W)
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The RP2D was established based on the safety and preliminary efficacy data from the
AdvanTIG-105 study.[2][5]

Signaling Pathway and Experimental Workflows
TIGIT Signaling Pathway

Ociperlimab functions by interrupting the TIGIT inhibitory signaling pathway. The following
diagram illustrates the key interactions within this pathway and the mechanism of action of

Ociperlimab.
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TIGIT signaling pathway and Ociperlimab's mechanism of action.

Experimental Protocols

Detailed below are generalized protocols for key experiments relevant to the clinical
development of Ociperlimab. These protocols are based on standard methodologies in
immuno-oncology.
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Protocol: Multicolor Flow Cytometry for Imnmune Cell
Profiling

Objective: To phenotype and quantify immune cell subsets (T cells, NK cells) in peripheral

blood mononuclear cells (PBMCs) from patients treated with Ociperlimab.

Materials:

Whole blood collected in Sodium Heparin tubes
Ficoll-Paque PLUS

Phosphate-Buffered Saline (PBS)

RPMI 1640 medium

Fluorescently conjugated monoclonal antibodies against cell surface and intracellular
markers (e.g., CD3, CD4, CD8, CD56, TIGIT, PD-1, Ki-67, Granzyme B)

Fixation/Permeabilization Buffer
Flow cytometer (e.g., BD FACSLyric™ or similar)

Flow cytometry analysis software

Methodology:

PBMC Isolation:

1. Dilute whole blood 1:1 with RPMI 1640 medium.

2. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

4. Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

5. Wash PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
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6. Resuspend the cell pellet in an appropriate buffer and perform a cell count.

o Cell Staining:
1. Aliquot approximately 1-2 x 10”6 PBMCs into flow cytometry tubes.
2. Add the cocktail of fluorescently conjugated antibodies for surface markers.
3. Incubate for 30 minutes at 4°C in the dark.
4. Wash the cells with PBS.

5. (Optional for intracellular staining) Resuspend the cells in Fixation/Permeabilization buffer
and incubate for 20 minutes at 4°C.

6. Wash the cells with permeabilization buffer.

7. Add the cocktail of fluorescently conjugated antibodies for intracellular markers.

8. Incubate for 30 minutes at 4°C in the dark.

9. Wash the cells with permeabilization buffer and then resuspend in PBS for acquisition.
e Flow Cytometry Acquisition and Analysis:

1. Acquire samples on the flow cytometer using appropriate compensation controls.

2. Analyze the data using flow cytometry software to gate on specific immune cell
populations and quantify marker expression.

Protocol: Multiplex Cytokine Analysis using Meso Scale
Discovery (MSD)

Objective: To quantify the levels of multiple cytokines and chemokines in patient plasma
samples to assess the pharmacodynamic effects of Ociperlimab.

Materials:

e Plasma collected from patient blood samples
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e MSD V-PLEX Proinflammatory Panel 1 (human) kit or other relevant cytokine panels
e MSD SECTOR Imager
e MSD DISCOVERY WORKBENCH software
Methodology:
e Sample Preparation:
1. Thaw plasma samples on ice.
2. Centrifuge samples at 10,000 x g for 5 minutes to pellet any debris.
3. Dilute samples according to the kit instructions.
e Assay Procedure:
1. Add calibrators and diluted samples to the MSD plate pre-coated with capture antibodies.
2. Incubate the plate at room temperature with shaking for 2 hours.
3. Wash the plate with the provided wash buffer.
4. Add the detection antibody solution to each well.
5. Incubate the plate at room temperature with shaking for 2 hours.
6. Wash the plate with the provided wash buffer.
7. Add Read Buffer T to each well.
8. Analyze the plate immediately on the MSD SECTOR Imager.
e Data Analysis:

1. Use the DISCOVERY WORKBENCH software to analyze the electrochemiluminescence
signal and calculate the concentration of each cytokine based on the standard curve.
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Protocol: Immunohistochemistry (IHC) for TIGIT and PD-
L1 Expression in Tumor Tissue

Objective: To assess the expression levels of TIGIT and PD-L1 in formalin-fixed, paraffin-
embedded (FFPE) tumor tissue to explore potential predictive biomarkers.

Materials:

FFPE tumor tissue sections (4-5 pum)

e Xylene and ethanol series for deparaffinization and rehydration

» Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

e Primary antibodies: Rabbit anti-human TIGIT and Rabbit anti-human PD-L1 (specific clones
as validated for the trial)

o HRP-conjugated secondary antibody

o DAB chromogen substrate

e Hematoxylin for counterstaining

e Mounting medium

o Automated staining platform (e.g., Dako Autostainer Link 48) or manual staining equipment

Methodology:

» Deparaffinization and Rehydration:

1. Incubate slides in xylene to remove paraffin.

2. Rehydrate the tissue sections through a series of graded ethanol solutions and finally in
water.

o Antigen Retrieval:
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1. Perform heat-induced epitope retrieval using the appropriate antigen retrieval solution in a
pressure cooker or water bath.

e Staining:
1. Block endogenous peroxidase activity with a hydrogen peroxide solution.

2. Incubate the slides with the primary antibody (anti-TIGIT or anti-PD-L1) at the optimized
dilution and incubation time.

3. Wash the slides with a wash buffer (e.g., TBS-T).
4. Incubate with the HRP-conjugated secondary antibody.
5. Wash the slides.

6. Apply the DAB chromogen substrate and incubate until the desired stain intensity
develops.

7. Rinse with water to stop the reaction.
» Counterstaining and Mounting:
1. Counterstain the slides with hematoxylin.
2. Dehydrate the slides through a graded ethanol series and clear in xylene.
3. Mount the coverslip using a permanent mounting medium.
e Image Analysis and Scoring:
1. Scan the slides using a digital slide scanner.

2. A trained pathologist should score the slides based on the percentage of tumor cells
and/or immune cells showing positive staining, and the intensity of the staining, according
to a pre-defined scoring system.

Experimental Workflow Diagram
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The following diagram illustrates a typical experimental workflow for monitoring patient
responses in an Ociperlimab clinical trial.
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A typical experimental workflow for patient monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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